molecular formula C13H18O2 B14452935 Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate CAS No. 72733-64-3

Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate

Katalognummer: B14452935
CAS-Nummer: 72733-64-3
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: POBOQXCUHSXMIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,2-dicyclopropylspiro[22]pentane-1-carboxylate is a unique organic compound characterized by its spiro structure, which includes two cyclopropyl groups attached to a pentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate typically involves the reaction of cyclopropylmethyl ketone with a suitable esterifying agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spiro structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under optimized temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical products.

Wirkmechanismus

The mechanism by which Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

  • Spiro[2.2]pentane-1-carboxylic acid, 2-cyclopropyl-2-methyl-
  • Spiro[2.2]pentanecarboxylic acid, 2,2-dicyclopropyl-, methyl ester

Comparison: Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate stands out due to its dual cyclopropyl groups, which impart unique steric and electronic properties. These features differentiate it from other spiro compounds, potentially leading to distinct reactivity and applications.

Eigenschaften

CAS-Nummer

72733-64-3

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate

InChI

InChI=1S/C13H18O2/c1-15-11(14)10-12(6-7-12)13(10,8-2-3-8)9-4-5-9/h8-10H,2-7H2,1H3

InChI-Schlüssel

POBOQXCUHSXMIR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1C2(C1(C3CC3)C4CC4)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.